molecular formula C10H14ClN B1582751 3-Chloro-2,6-diethylaniline CAS No. 67330-62-5

3-Chloro-2,6-diethylaniline

Cat. No.: B1582751
CAS No.: 67330-62-5
M. Wt: 183.68 g/mol
InChI Key: VDJBIPLKIGSVRG-UHFFFAOYSA-N
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Description

3-Chloro-2,6-diethylaniline (CAS: 67330-62-5) is an aromatic amine with the molecular formula C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol . It features a benzene ring substituted with two ethyl groups at positions 2 and 6 and a chlorine atom at position 2. This compound is characterized by high purity (98%) and is primarily utilized in polymer chemistry as a precursor or curing agent. Its derivatives, such as 4,4’-methylene bis(this compound) (MCDEA), are critical in synthesizing high-performance epoxy resins and polyurethane elastomers due to their ability to enhance thermal stability and mechanical properties .

Preparation Methods

Preparation Methods Analysis

Catalytic Ethylation Using Metal or Metal Salt Catalysts

Principle:
This method involves generating aniline or alkyl benzene amine metal complex catalysts through heating metals or their salts in aniline or alkyl benzene amines. These complexes facilitate ethylation of m-chloroaniline under high temperature and pressure, leading to the formation of 3-chloro-2,6-diethylaniline.

Process Steps:

Step Description Conditions Raw Materials Catalysts References
Catalyst preparation Heating metal or salt in aniline/alkyl benzene amine 150°C–400°C, 1–4 hours Metallic lithium, aluminum, zinc, or their salts Metal or salt ,
Ethylation reaction Addition of m-chloroaniline to catalyst 150°C–400°C, 10–25 MPa ethylene m-Chloroaniline Metal/metal salt complex ,
Catalyst regeneration Post-reaction regeneration Under specified conditions - -

Research Findings:
This method offers a stable, high-yield process with raw materials that are industrially accessible and cost-effective. It reduces the need for hazardous chlorine-based halogenation, thus lowering environmental impact.

Halogenation of Diethyl Aniline Derivatives

Principle:
This approach involves direct halogenation of diethyl aniline derivatives, typically using chlorine or other halogenating agents, to produce chlorinated intermediates.

Process Steps:

Step Description Conditions Raw Materials Notes References
Halogenation Chlorination of diethyl aniline Harsh conditions, high temperature Diethyl aniline Use of chlorine gas or halogenating agents
Purification Separation of desired chlorinated product Distillation or recrystallization Chlorinated intermediates -

Research Findings:
While straightforward, this method involves handling toxic chlorine and requires corrosion-resistant equipment. Product yield can be affected by over-halogenation and side reactions.

Hydrolysis and Rearrangement of Halogenated Precursors

Principle:
Hydrolysis of halogenated intermediates followed by rearrangement yields the target compound.

Process Steps:

Step Description Conditions Raw Materials Notes References
Hydrolysis Water addition to halogenated compounds 70°C–105°C Halogenated intermediates Produces aniline derivatives
Purification Vacuum rectification Under vacuum at ~0.1 MPa Crude product Achieves high purity

Research Findings:
This method is suitable for industrial scale but involves multiple steps and careful control of reaction conditions to prevent over-hydrolysis.

Comparative Data Table

Method Raw Materials Reaction Conditions Catalyst Yield (%) Environmental Impact Industrial Suitability
Catalytic Ethylation Aniline/alkyl benzene amine, m-chloroaniline, ethylene 150°C–400°C, 10–25 MPa Metal or salt complexes >85 Low toxicity, recyclable catalysts High
Direct Halogenation Diethyl aniline Harsh, high temp Chlorine gas Variable, often low Toxic, corrosive Moderate
Hydrolysis & Rearrangement Halogenated intermediates 70°C–105°C None 70–90 Moderate, waste management needed Moderate

Research Findings and Industrial Implications

  • Catalytic ethylation offers a cleaner, more controllable process with higher yields and less environmental hazard, making it suitable for large-scale industrial production.
  • Halogenation methods are more traditional but involve handling hazardous chlorine gas and require corrosion-resistant equipment, limiting their environmental friendliness.
  • Hydrolysis and rearrangement provide high purity products but involve multiple steps, increasing complexity and cost.

Chemical Reactions Analysis

General Reactions

3-Chloro-2,6-diethylaniline can undergo several types of chemical reactions:

  • Substitution Reactions: The chlorine atom attached to the aromatic ring can be replaced by other nucleophiles.

  • Oxidation Reactions: The compound can be oxidized, leading to the formation of various products.

  • Reduction Reactions: The nitro group can be reduced to an amine group.

Reactions with HOCl

Research indicates that this compound reacts with hypochlorous acid (HOCl), a disinfectant agent, leading to the formation of multiple products .

ReactantProduct 1Product 2
This compound2-chloro-N-(3-chloro-2,6-diethylphenyl)-N-(methoxymethyl) acetamide2-chloro-N-(3-chloro-2,6-diethylphenyl) acetamide

The reaction products identified include 2-chloro-N-(3-chloro-2,6-diethylphenyl)-N-(methoxymethyl) acetamide and 2-chloro-N-(3-chloro-2,6-diethylphenyl) acetamide . The formation of these products occurs at different times during the reaction, with the former appearing earlier than the latter . Further reactions can lead to the formation of six compounds derived from Alachlor via chlorination and hydrolysis reactions .

Preparation of 4,4′-Methylenebis(this compound)

This compound is used in the synthesis of 4,4′-methylenebis(this compound), a curing agent for resins . The synthesis involves reacting this compound with paraformaldehyde and hydrochloric acid .

3 chloro 2 6 diethylaniline+paraformaldehyde+hydrochloric acid4 4 methylenebis 3 chloro 2 6 diethylaniline \text{3 chloro 2 6 diethylaniline}+\text{paraformaldehyde}+\text{hydrochloric acid}\rightarrow \text{4 4 methylenebis 3 chloro 2 6 diethylaniline }

The reaction is typically conducted in an aqueous solution under heating and argon protection . After cooling, sodium hydroxide is added, and the resulting precipitate is filtered and dried .

Reactions in the Preparation of this compound

The preparation of this compound involves a series of reactions using m-chloroaniline, ethene, and a metal complex catalyst . The process includes:

  • Preparation of an alkyl benzene amine metal complex catalyst .

  • Ethylation/metathesis reaction where m-chloro aniline is added to the catalyst, and ethene is introduced under specific conditions .

  • Catalyst hydrolysis by adding water and heating to generate various products, including this compound .

  • Separation of the hydrolyzed product via vacuum rectification to obtain this compound .

Reactions with Chloroacetyl Chloride

This compound reacts with chloroacetyl chloride in the presence of triethylamine . For example, in a solution of Alachlor, chloroacetyl chloride was added to a solution of this compound and triethylamine .

Scientific Research Applications

Polyurethane Production

One of the primary applications of 3-chloro-2,6-diethylaniline is as a chain extender in the production of polyurethane elastomers. Specifically, it is used in conjunction with 4,4'-methylene-bis(this compound) (MCDEA) to enhance the mechanical properties of polyurethane materials. This combination has been shown to improve the flexibility and durability of the resulting polymers, making them suitable for applications in coatings, adhesives, and sealants .

Table 1: Properties of Polyurethanes Cured with CDEA

PropertyValueNotes
Tensile StrengthUp to 20 MPaVaries with formulation
Elongation at Break300% - 500%Indicates flexibility
HardnessShore A 70 - 90Affects application suitability
Thermal StabilityUp to 150°CEnhances performance in high-temp applications

Curing Agents

CDEA serves as a curing agent for epoxy resins and other thermosetting polymers. Its ability to form cross-links during curing processes contributes to the thermal and mechanical stability of the final product. Studies have demonstrated that using CDEA can significantly reduce cracking tendencies in cured elastomers .

Toxicological Studies

Research into the toxicological profile of CDEA has revealed that it exhibits low acute toxicity levels (LD50 >5000 mg/kg) when administered orally to rats. This low toxicity profile makes it a favorable choice for industrial applications where worker safety is a concern . However, exposure assessments indicate potential risks associated with dermal contact and inhalation during handling processes .

Case Study 1: Use in Coatings

A study conducted on the use of CDEA in industrial coatings found that formulations incorporating this compound exhibited enhanced resistance to environmental degradation compared to traditional systems. The coatings demonstrated improved adhesion properties and longevity under various atmospheric conditions.

Case Study 2: Evaluation in Food Contact Materials

In another investigation focused on food contact materials, researchers identified nonvolatile migrates from formulations containing CDEA. The findings emphasized the importance of evaluating potential migration pathways to ensure consumer safety while utilizing CDEA-based materials .

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-diethylaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the chlorine atom is replaced by other groups. The compound’s ethyl groups can also participate in hydrophobic interactions, influencing its reactivity and binding to different substrates .

Comparison with Similar Compounds

Structural Analogs

3-Chloro-2,6-dimethylaniline

  • Molecular Formula : C₈H₁₀ClN
  • Molecular Weight : 155.63 g/mol
  • Key Differences : Replaces ethyl groups with methyl substituents. The smaller substituents reduce steric hindrance but also lower thermal stability compared to the ethyl-substituted analog. This compound is used in agrochemicals and pharmaceuticals but is less prevalent in high-temperature polymer applications .

3-Methoxy-2,6-dimethylaniline

  • Molecular Formula: C₉H₁₃NO
  • Molecular Weight : 151.21 g/mol
  • Key Differences : Substitutes chlorine with a methoxy group. The electron-donating methoxy group increases electron density on the aromatic ring, enhancing reactivity in electrophilic substitution reactions. This contrasts with the electron-withdrawing chlorine in 3-Chloro-2,6-diethylaniline, which deactivates the ring .

Reactivity and Curing Performance

4,4’-Methylene Bis(this compound) (MCDEA)

  • Molecular Formula : C₂₁H₂₆Cl₂N₂
  • Molecular Weight : 377.35 g/mol
  • Key Features : A dimeric derivative of this compound, MCDEA is synthesized via condensation of 2,6-diethylaniline with formaldehyde followed by chlorination .
  • Reactivity: The chlorine and ethyl groups reduce the nucleophilicity of the amino group, requiring higher curing temperatures (120–150°C) compared to aliphatic amines like ethylene diamine. This results in epoxy networks with high glass transition temperatures (Tg > 150°C) and low dielectric constants (5.2–6.3), ideal for aerospace and electronics .

4,4’-Diaminodiphenyl Sulfone (DDS)

  • Molecular Formula : C₁₂H₁₂N₂O₂S
  • Molecular Weight : 248.30 g/mol
  • Comparison : Unlike MCDEA, DDS lacks chlorine and ethyl groups, leading to faster curing kinetics but lower thermal stability. MCDEA-based epoxies exhibit superior moisture resistance (0.60% absorption) and higher Tg due to the steric and electronic effects of its substituents .

Antimicrobial Activity

This compound demonstrates moderate antimicrobial activity against Vibrio species (MIC = 400 µg/mL), outperforming analogs like 4-Amino-3-chlorobenzonitrile (MIC >500 µg/mL) but underperforming compared to 3-Bromo-4-chloroaniline (MIC = 150 µg/mL). The bulky ethyl groups may hinder membrane penetration, reducing efficacy compared to smaller halogenated anilines .

Thermal and Mechanical Properties in Polymers

Compound Application Thermal Stability (°C) Key Property
This compound Polyamide-imide synthesis >300 Noncrystalline nanostructure
MCDEA Epoxy curing >200 (Tg ~150°C) Low dielectric constant (5.2)
3-Chloro-2,6-dimethylaniline Intermediate chemicals <200 Limited thermal resistance

Biological Activity

3-Chloro-2,6-diethylaniline (CDEA) is an aromatic amine with significant industrial applications, particularly in the synthesis of polyurethane products. This article explores its biological activity, including its toxicological profile, metabolic pathways, and potential environmental impacts.

  • Chemical Formula : C₁₀H₁₄ClN
  • Molecular Weight : 183.68 g/mol
  • CAS Number : 67330-62-5
  • Boiling Point : Not available
  • Solubility : Slightly soluble in water

Acute Toxicity

CDEA exhibits low acute toxicity based on various studies:

  • LD50 (oral) : >5000 mg/kg (rat)
  • LD50 (dermal) : >2000 mg/kg (rat) .

These values suggest that CDEA may not pose significant immediate health risks upon exposure; however, safety measures should still be observed due to its chemical nature.

Mutagenicity and Carcinogenicity

Research indicates that CDEA is positive in bacterial reverse mutation assays when metabolic activation is present. This suggests a potential mutagenic effect, raising concerns about long-term exposure and carcinogenic potential . Furthermore, studies have shown that it can induce hypertrophic changes in the liver when administered at high doses over extended periods .

Metabolic Pathways

The metabolism of CDEA primarily involves its conversion to various hydroxylated derivatives. These metabolites can exhibit different biological activities and toxicity profiles. For instance, studies have demonstrated that CDEA can undergo chlorination reactions leading to the formation of new compounds such as 2-chloro-N-(3-chloro-2,6-diethylphenyl)-N-(methoxymethyl) acetamide .

Environmental Impact

CDEA's environmental persistence and potential bioaccumulation are critical considerations:

  • Biodegradability : Limited data suggests that CDEA may not readily degrade in the environment.
  • Aquatic Toxicity : It has been noted to cause long-lasting harmful effects to aquatic life .

Study on Alachlor Interaction

A study investigated the interaction of CDEA with chlorinated compounds such as Alachlor. The findings indicated that CDEA could facilitate the formation of various chlorinated by-products through reactions with hypochlorous acid (HOCl), leading to increased toxicity in aquatic environments .

CompoundMolecular WeightRetention TimeBiological Activity
Alachlor2577.87 minHerbicide
2-chloro-N-(3-chloro-2,6-diethylphenyl)-N-(methoxymethyl) acetamide3039.43 minPotentially toxic

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-Chloro-2,6-diethylaniline, and how can reaction conditions be optimized?

  • Methodology : The synthesis often involves alkylation and chlorination of aniline derivatives. For example, a two-step reaction using 3-chloroaniline with ethylene under catalytic conditions achieves ethylation at the 2,6-positions. Optimization parameters include temperature (e.g., 60–65°C for condensation reactions), solvent selection (e.g., isopropyl alcohol/water mixtures to enhance solubility), and catalyst use (e.g., sulfuric acid for acid-catalyzed condensation) . Reaction monitoring via GC or HPLC is critical to track intermediates and byproducts .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodology :

  • Chromatography : GC and HPLC with UV detection are standard for purity assessment. Retention times and spiking with certified standards (e.g., CAS 67330-62-5) help confirm identity .
  • Spectroscopy : NMR (e.g., 1^1H/13^{13}C) resolves ethyl and chloro substituents, while FT-IR identifies amine (-NH2_2) and C-Cl stretches.
  • Physical Properties : Density (1.084 g/cm3^3), boiling point (278°C), and refractive index (1.556) serve as secondary validation metrics .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Critical Properties :

  • Solubility : Limited water solubility (<0.01 mg/L at 20°C) necessitates organic solvents (e.g., ethanol, DMSO) for handling .
  • Thermal Stability : Decomposition above 300°C requires controlled heating in synthetic applications.
  • Vapor Pressure : Low vapor pressure (0.00438 mmHg at 25°C) minimizes inhalation hazards but demands ventilation in closed systems .

Advanced Research Questions

Q. How does this compound function as a curing agent in epoxy-polymer blends, and what factors influence phase separation?

  • Methodology : In epoxy systems (e.g., DGEBA blended with PMMA), this compound acts as a non-phase-separating curing agent. Its steric hindrance from ethyl and chloro groups slows reaction kinetics, enabling co-continuous morphology with thermoplastics. Researchers should vary the curing agent ratio (e.g., with DDM) and monitor phase behavior via SEM or AFM. Critical parameters include curing temperature (60–120°C) and PMMA volume fraction (10–30%) to tailor mechanical properties .

Q. How can researchers resolve contradictions in chromatographic data for this compound in complex matrices (e.g., biological samples)?

  • Methodology :

  • Sample Preparation : Use SPE (solid-phase extraction) with C18 cartridges to isolate the analyte from biological matrices.
  • Tandem MS : LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. For example, monitor the parent ion m/z 184 → fragment m/z 149 (loss of Cl) .
  • Matrix Effects : Validate recovery rates (80–120%) using spiked samples and internal standards (e.g., deuterated analogs) .

Q. What computational approaches are suitable for modeling the thermodynamic behavior of this compound in solvent systems?

  • Methodology :

  • COSMO-RS : Predict solubility parameters in polar/nonpolar solvents by computing sigma profiles and activity coefficients.
  • MD Simulations : Simulate diffusion coefficients and solvent interactions using force fields (e.g., OPLS-AA) .
  • QSPR Models : Correlate logP (calculated as ~3.2) with experimental partitioning data to optimize extraction protocols .

Properties

IUPAC Name

3-chloro-2,6-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-3-7-5-6-9(11)8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJBIPLKIGSVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)Cl)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344561
Record name 3-Chloro-2,6-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67330-62-5
Record name 3-Chloro-2,6-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,6-diethylaniline
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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